
Ethyl 4-(bromomethyl)nicotinate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted with a bromomethyl group at the 4-position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process can be summarized as follows:
Starting Material: Ethyl nicotinate.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(bromomethyl)nicotinate hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alcohols and alkanes.
Aplicaciones Científicas De Investigación
Ethyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(bromomethyl)nicotinate hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity makes it a valuable tool in organic synthesis for introducing functional groups into molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloromethyl nicotinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-methyl nicotinate: Lacks the halogen atom, making it less reactive.
Methyl 4-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 4-(bromomethyl)nicotinate hydrobromide is unique due to its high reactivity and versatility in chemical reactions. The presence of the bromomethyl group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H11Br2NO2 |
|---|---|
Peso molecular |
325.00 g/mol |
Nombre IUPAC |
ethyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-6-11-4-3-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
Clave InChI |
XDRYOADNIRUVIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
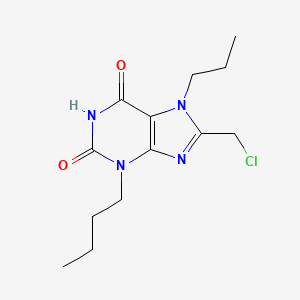
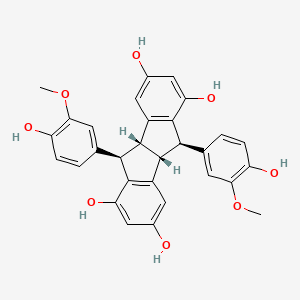

![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)


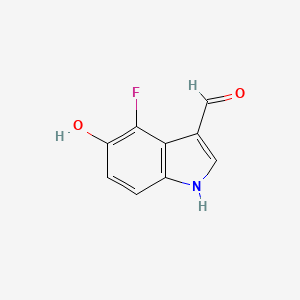
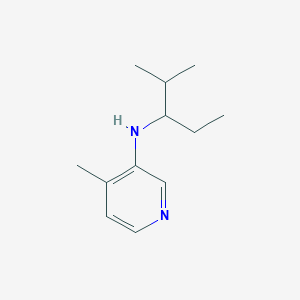
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
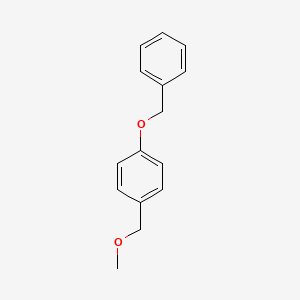
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
